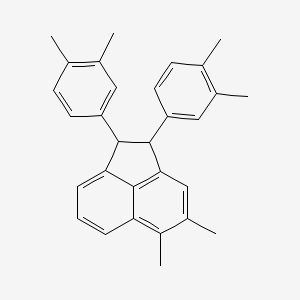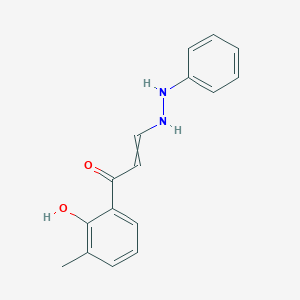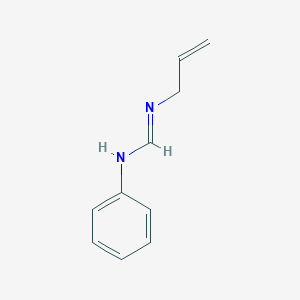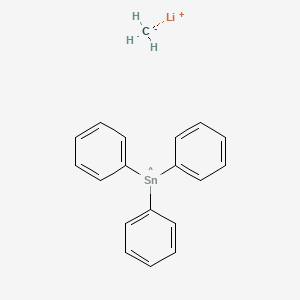![molecular formula C25H20O4 B14493374 5-Hydroxy-2-[(triphenylmethoxy)methyl]-4H-pyran-4-one CAS No. 64756-79-2](/img/structure/B14493374.png)
5-Hydroxy-2-[(triphenylmethoxy)methyl]-4H-pyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-2-[(triphenylmethoxy)methyl]-4H-pyran-4-one is an organic compound with the molecular formula C25H20O4 It is a derivative of pyranone, a six-membered heterocyclic compound containing one oxygen atom This compound is known for its unique chemical structure, which includes a triphenylmethoxy group attached to the pyranone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-[(triphenylmethoxy)methyl]-4H-pyran-4-one typically involves the reaction of 5-hydroxy-2-methyl-4H-pyran-4-one with triphenylmethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
5-Hydroxy-2-[(triphenylmethoxy)methyl]-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The triphenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.
科学研究应用
5-Hydroxy-2-[(triphenylmethoxy)methyl]-4H-pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Hydroxy-2-[(triphenylmethoxy)methyl]-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
Kojic Acid: A well-known derivative of pyranone with similar biological activities.
Allomaltol: Another pyranone derivative with potential therapeutic applications.
Maltol: A compound with antioxidant properties and applications in the food industry.
Uniqueness
5-Hydroxy-2-[(triphenylmethoxy)methyl]-4H-pyran-4-one is unique due to the presence of the triphenylmethoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other pyranone derivatives and contributes to its specific applications in research and industry.
属性
CAS 编号 |
64756-79-2 |
|---|---|
分子式 |
C25H20O4 |
分子量 |
384.4 g/mol |
IUPAC 名称 |
5-hydroxy-2-(trityloxymethyl)pyran-4-one |
InChI |
InChI=1S/C25H20O4/c26-23-16-22(28-18-24(23)27)17-29-25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-16,18,27H,17H2 |
InChI 键 |
HULOADJRKFMUMO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4=CC(=O)C(=CO4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B14493321.png)
![1-Oxo-2,6-diphenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14493323.png)
![(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B14493324.png)
![Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide](/img/structure/B14493329.png)

![Bicyclo[3.3.1]nonane-9-carbonyl chloride](/img/structure/B14493334.png)
![3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14493337.png)




![[Bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14493368.png)
